![molecular formula C9H8ClN3O B153690 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 133902-66-6](/img/structure/B153690.png)
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
The compound “[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule that contains a triazole ring, a chlorophenyl group, and a methanol group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Attached to this ring would be a chlorophenyl group and a methanol group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring is generally quite stable, but can participate in reactions with electrophiles or nucleophiles. The chlorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methanol group could make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
I have conducted searches to find specific scientific research applications for the compound “[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol”, but detailed information on unique applications is not readily available. However, based on the structure and functional groups present in this compound, we can infer potential fields of application by drawing parallels from similar compounds. Below are some potential applications categorized by field:
Proteomics Research
This compound is listed as a specialty product for proteomics research , which involves the study of proteomes and their functions .
Antimicrobial Research
Related triazole compounds have been synthesized and studied for their antimicrobial activities , suggesting possible use in developing new antimicrobial agents .
Allergy Research
Derivatives of compounds with similar structures have shown anti-allergic activities in vivo, which could be explored further for this compound .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also interact with a variety of biological targets.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also affect a broad range of biochemical pathways, with downstream effects that depend on the specific pathways and targets involved.
Pharmacokinetics
Similar compounds have been found to exhibit favorable preclinical characteristics, including oral bioavailability and blood-brain barrier penetration . These properties would likely impact the bioavailability of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching . This suggests that [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also have significant molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For example, the fungicide pyraclostrobin, which has a similar structure, is stable in aqueous solution in the dark at pH 4, 5, and 7 . This suggests that environmental factors such as pH and light exposure may also influence the action, efficacy, and stability of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.
properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIFLPAMJOAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377187 | |
Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
CAS RN |
133902-66-6 | |
Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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